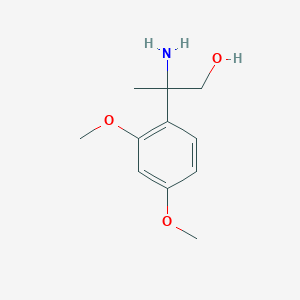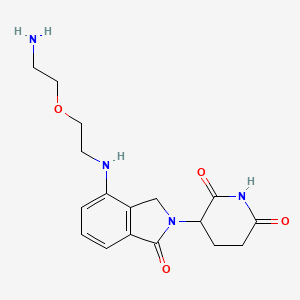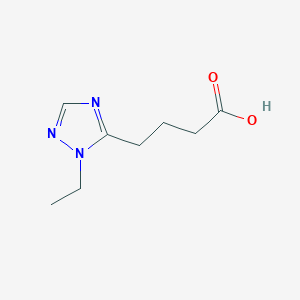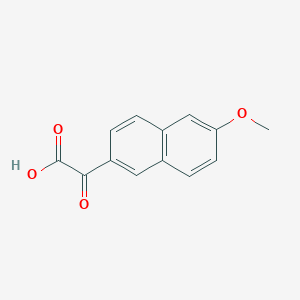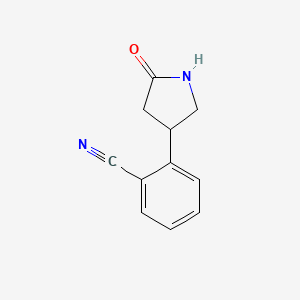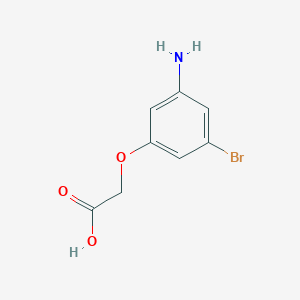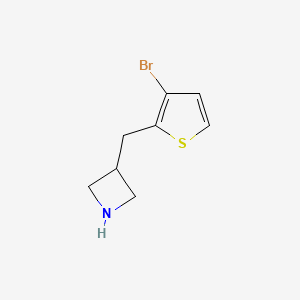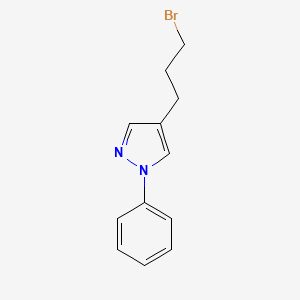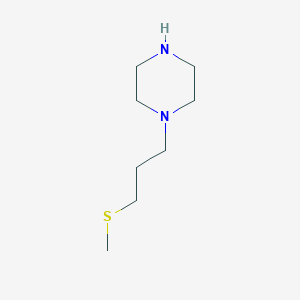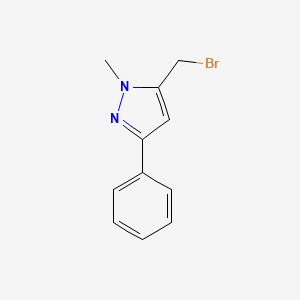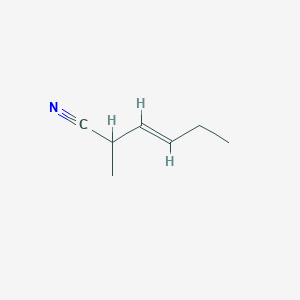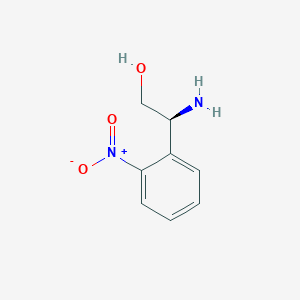
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is a chiral amino alcohol that features a nitro group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol can be achieved through the asymmetric Henry reaction (also known as the nitroaldol reaction) of nitromethane with substituted aromatic aldehydes. This reaction is catalyzed by chiral bis(β-amino alcohol)-copper(II) acetate complexes in ethanol at ambient temperature. The reaction conditions are mild, and the process yields high enantiomeric purity and excellent chemical yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of robust catalytic systems that ensure high efficiency and selectivity. The use of green solvents and base-free reactions are preferred to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding nitro ketones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro ketones
Reduction: Diamines
Substitution: Various substituted amino alcohols
Scientific Research Applications
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. In catalytic reactions, the chiral amino alcohol acts as a ligand, coordinating with metal ions to form highly enantioselective catalysts. These catalysts facilitate the formation of carbon-carbon bonds in asymmetric synthesis, leading to the production of enantiomerically enriched molecules .
Comparison with Similar Compounds
Similar Compounds
- (s)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(2-chlorophenyl)ethan-1-ol
- (s)-2-Amino-2-(2-bromophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it undergoes. The specific arrangement of functional groups in this compound allows for selective interactions in catalytic processes, making it a valuable chiral building block in asymmetric synthesis .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-7(5-11)6-3-1-2-4-8(6)10(12)13/h1-4,7,11H,5,9H2/t7-/m1/s1 |
InChI Key |
ZVFTWSQDUOJVMD-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


